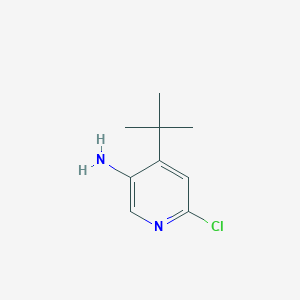

4-(Tert-butyl)-6-chloropyridin-3-amine

Description

4-(Tert-butyl)-6-chloropyridin-3-amine is a substituted pyridine derivative characterized by a tert-butyl group at the 4-position, a chlorine atom at the 6-position, and an amine group at the 3-position of the pyridine ring. Its molecular formula is C₉H₁₃ClN₂, with a molecular weight of 184.67 g/mol. The tert-butyl substituent introduces steric bulk and hydrophobicity, while the chlorine and amine groups influence electronic properties and reactivity, making the compound a versatile intermediate in medicinal and organic chemistry.

The synthesis of this compound is achieved via nucleophilic aromatic substitution (SnAr) reactions, as demonstrated in the preparation of structurally related compounds such as cardiac troponin activators . The chlorine atom at the 6-position activates the pyridine ring for substitution, while the tert-butyl group may modulate reaction kinetics due to steric effects.

Propriétés

IUPAC Name |

4-tert-butyl-6-chloropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-9(2,3)6-4-8(10)12-5-7(6)11/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKNVVQKQYDYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-6-chloropyridin-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylpyridine and 6-chloropyridine.

Nitration: The pyridine ring is nitrated to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Chlorination: The chlorination of the pyridine ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of 4-(Tert-butyl)-6-chloropyridin-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Tert-butyl)-6-chloropyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Applications De Recherche Scientifique

4-(Tert-butyl)-6-chloropyridin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-(Tert-butyl)-6-chloropyridin-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, while the chlorine atom and tert-butyl group contribute to the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the properties and applications of 4-(tert-butyl)-6-chloropyridin-3-amine, a comparative analysis with structurally analogous pyridine derivatives is provided below.

Structural and Physicochemical Comparison

Activité Biologique

4-(Tert-butyl)-6-chloropyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

Chemical Structure and Properties

The chemical structure of 4-(Tert-butyl)-6-chloropyridin-3-amine can be represented as follows:

- Molecular Formula: C10H13ClN2

- Molecular Weight: 198.68 g/mol

The presence of the tert-butyl group and the chlorine atom on the pyridine ring significantly influences its biological activity.

Biological Activity Overview

Research has indicated that 4-(Tert-butyl)-6-chloropyridin-3-amine exhibits various biological activities, including:

- Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. Its efficacy is attributed to its ability to penetrate bacterial membranes due to its lipophilic nature.

- Antitumor Activity: Preliminary investigations suggest that the compound may inhibit tumor cell proliferation, potentially making it a candidate for cancer therapeutics.

- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.

The biological activity of 4-(Tert-butyl)-6-chloropyridin-3-amine is believed to involve several mechanisms:

- Interaction with Biomolecules: The amine group can form hydrogen bonds with various biomolecules, enhancing its interaction with target proteins or enzymes.

- Membrane Disruption: Its hydrophobic properties allow it to integrate into lipid membranes, potentially disrupting cellular integrity in pathogens.

- Enzyme Inhibition Mechanisms: The compound may act as a competitive inhibitor for certain enzymes, altering metabolic pathways critical for cell survival.

Antimicrobial Studies

A study conducted on the antimicrobial effects of 4-(Tert-butyl)-6-chloropyridin-3-amine demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 32 |

| Escherichia coli | >128 |

This data suggests that while the compound is effective against certain Gram-positive strains, it shows limited efficacy against Gram-negative bacteria.

Antitumor Activity

In vitro studies have indicated that 4-(Tert-butyl)-6-chloropyridin-3-amine can reduce the viability of various cancer cell lines. For instance, a study reported a decrease in cell viability by approximately 50% at concentrations ranging from 10 to 50 µM after 48 hours of exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.